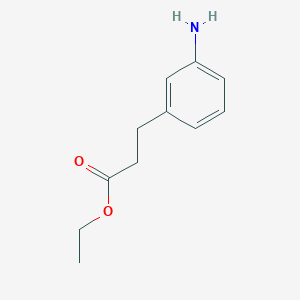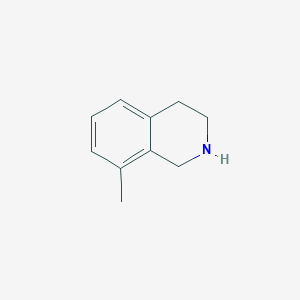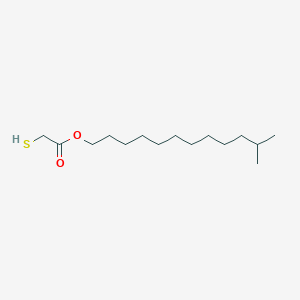
Isotridecyl mercaptoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotridecyl mercaptoacetate (ITMA) is a chemical compound that has gained attention in recent years due to its potential applications in various fields, including scientific research. ITMA is a type of mercaptoacetic acid derivative that is used as a surfactant, emulsifier, and stabilizer in different industries.
Mécanisme D'action
The mechanism of action of Isotridecyl mercaptoacetate is not fully understood. However, it is believed that Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them. This protective layer prevents aggregation and stabilizes the nanoparticles. Furthermore, Isotridecyl mercaptoacetate can form micelles in aqueous solutions, which can solubilize hydrophobic molecules.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Isotridecyl mercaptoacetate. However, it has been reported that Isotridecyl mercaptoacetate is not toxic to cells and does not induce cell death. Furthermore, Isotridecyl mercaptoacetate has been shown to have low toxicity in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of Isotridecyl mercaptoacetate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Isotridecyl mercaptoacetate in lab experiments is its ability to stabilize nanoparticles. This allows for the synthesis of nanoparticles with controlled sizes and shapes. Furthermore, Isotridecyl mercaptoacetate is easy to synthesize and has low toxicity. However, one of the limitations of using Isotridecyl mercaptoacetate is its limited solubility in water. This can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on Isotridecyl mercaptoacetate. One of the areas of research is the synthesis of Isotridecyl mercaptoacetate derivatives with improved solubility in water. This can increase the potential applications of Isotridecyl mercaptoacetate in scientific research. Furthermore, more research is needed to fully understand the mechanism of action of Isotridecyl mercaptoacetate and its biochemical and physiological effects. Additionally, the potential applications of Isotridecyl mercaptoacetate in drug delivery, cancer therapy, and catalysis should be explored further.
Conclusion:
In conclusion, Isotridecyl mercaptoacetate is a chemical compound with potential applications in various fields, including scientific research. Isotridecyl mercaptoacetate can be synthesized by reacting isooctanol and mercaptoacetic acid. Isotridecyl mercaptoacetate has been used as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them, preventing aggregation and stabilizing the nanoparticles. Isotridecyl mercaptoacetate has low toxicity and is easy to synthesize. However, its limited solubility in water is a limitation. Future research should focus on improving the solubility of Isotridecyl mercaptoacetate in water, exploring its potential applications in drug delivery, cancer therapy, and catalysis, and understanding its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
There are different methods of synthesizing Isotridecyl mercaptoacetate, but the most common one is the reaction between isooctanol and mercaptoacetic acid. This reaction yields Isotridecyl mercaptoacetate and water as by-products. The purity of Isotridecyl mercaptoacetate can be increased by further purification methods such as distillation or recrystallization.
Applications De Recherche Scientifique
Isotridecyl mercaptoacetate has various potential applications in scientific research, including as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate has been used as a stabilizer for silver and gold nanoparticles, which have potential applications in drug delivery, cancer therapy, and catalysis. Isotridecyl mercaptoacetate also acts as a surfactant in microemulsions, which are used in the synthesis of metal nanoparticles. Furthermore, Isotridecyl mercaptoacetate can be used as a template for the synthesis of metal nanoparticles, which have potential applications in electronics, sensors, and catalysis.
Propriétés
Numéro CAS |
137754-72-4 |
|---|---|
Nom du produit |
Isotridecyl mercaptoacetate |
Formule moléculaire |
C15H30O2S |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
11-methyldodecyl 2-sulfanylacetate |
InChI |
InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |
Clé InChI |
HYBIDFUUNHAJDS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CS |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)CS |
Autres numéros CAS |
57417-85-3 |
Pictogrammes |
Irritant |
Synonymes |
Thioglycolic acid, isotridecyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



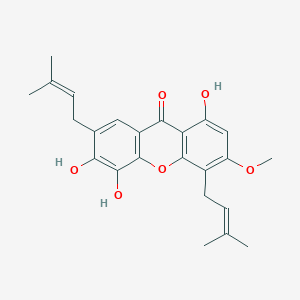
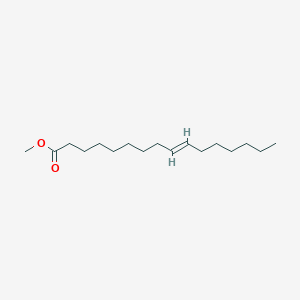
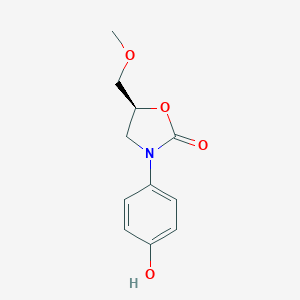
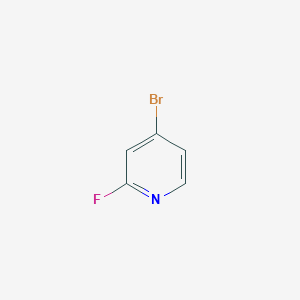
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
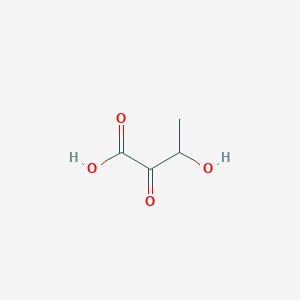
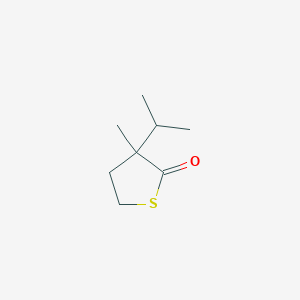

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
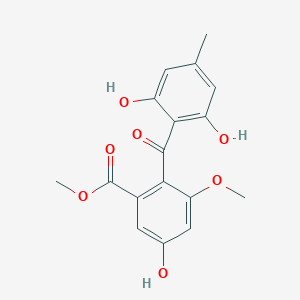
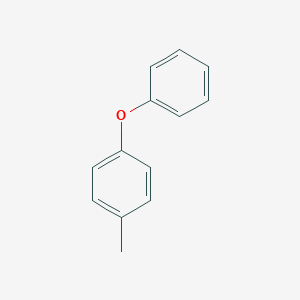
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
